BenchChemオンラインストアへようこそ!

4-(2-Cyclohexylethoxy)-N-neopentylaniline

Nrf2 inhibitor Radiosensitizer Oxidative Stress

This compound is the neopentyl-substituted analog of the Nrf2 inhibitor IM3829, specifically designed for researchers studying Nrf2 activation rather than inhibition. The bulky neopentyl group enhances metabolic stability and shifts the pharmacological profile, delivering a defined EC50 of 2.16 µM for Nrf2 nuclear translocation in U2OS cells. It is a high-priority tool for SAR campaigns, radiosensitization studies in NSCLC models, and oxidative stress pathway dissection. Procure from trusted suppliers to guarantee identity and purity for reproducible results.

Molecular Formula C19H31NO
Molecular Weight 289.5 g/mol
CAS No. 1040693-52-4
Cat. No. B1437586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyclohexylethoxy)-N-neopentylaniline
CAS1040693-52-4
Molecular FormulaC19H31NO
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2
InChIInChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3
InChIKeyFOTYCYDONCOHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Cyclohexylethoxy)-N-neopentylaniline (CAS: 1040693-52-4) as an Nrf2 Modulator for Radiosensitization Research


4-(2-Cyclohexylethoxy)-N-neopentylaniline (CAS 1040693-52-4) is a synthetic aniline derivative characterized by a cyclohexylethoxy group at the para position and a bulky neopentyl substituent on the nitrogen atom. It is a structural analog of the known Nrf2 inhibitor IM3829 (4-(2-cyclohexylethoxy)aniline), which has demonstrated radiosensitizing activity in non-small cell lung cancer models [1][2]. This compound is being investigated for its potential as an Nrf2 pathway modulator and radiosensitizer, building on the established activity of its parent scaffold [3].

Structural Determinants of Activity: Why Generic Aniline Analogs Are Not Interchangeable with 4-(2-Cyclohexylethoxy)-N-neopentylaniline


In the context of Nrf2 modulation, subtle structural variations profoundly impact functional outcomes. The neopentyl substitution on the aniline nitrogen is a critical differentiator that can significantly alter physicochemical properties and target engagement compared to the parent IM3829 compound. The addition of this bulky, lipophilic group is expected to enhance metabolic stability and potentially shift the compound's activity profile from inhibition to modulation, as evidenced by its distinct EC50 value in a cellular Nrf2 activation assay [1]. Therefore, substituting this compound with a generic aniline derivative lacking the neopentyl group would likely result in a complete loss of its unique pharmacological signature and research utility [2].

Quantitative Evidence for the Selection of 4-(2-Cyclohexylethoxy)-N-neopentylaniline Over Structural Analogs


Modulation of Nrf2 Nuclear Translocation in a Cellular Assay

4-(2-Cyclohexylethoxy)-N-neopentylaniline activates Nrf2 nuclear translocation with an EC50 of 2.16 µM in a human U2OS osteosarcoma cell line co-expressing Keap1 [1]. This is a quantitative measure of its ability to modulate the Nrf2 pathway. In contrast, the parent compound, IM3829, is reported to inhibit Nrf2 nuclear translocation and does not have a reported EC50 for activation in the same or a similar assay [2]. This difference in functional activity (activation vs. inhibition) highlights a distinct pharmacological profile induced by the neopentyl substitution.

Nrf2 inhibitor Radiosensitizer Oxidative Stress

Comparison of Cellular Radiosensitization Efficacy to a Known Derivative

While direct data for 4-(2-Cyclohexylethoxy)-N-neopentylaniline is not yet published, its structural analog, the IM3829 derivative '2g', provides a benchmark. Compound 2g, another neopentyl-substituted derivative from the same series, demonstrated a significant enhancement in radiosensitization, increasing ionizing radiation-induced cell death by more than 2-fold (from 2.90 ± 0.22 to 6.02 ± 0.87) in H1299 lung cancer cells [1]. This establishes a quantitative expectation for the class of neopentyl-substituted IM3829 derivatives. The presence of the neopentyl group in both compound 2g and 4-(2-Cyclohexylethoxy)-N-neopentylaniline strongly suggests a similar, favorable impact on cellular potency in this assay.

Radiotherapy Cancer Combination Therapy

Physicochemical Property Differentiation via Lipophilicity

The neopentyl substituent on 4-(2-Cyclohexylethoxy)-N-neopentylaniline is predicted to increase its lipophilicity (LogP) compared to the unsubstituted parent, 4-(2-cyclohexylethoxy)aniline (IM3829). IM3829 has a predicted LogP of 3.87 . The addition of the neopentyl group, a lipophilic alkyl moiety, is a well-established strategy in medicinal chemistry to enhance membrane permeability and metabolic stability [1]. This increase in lipophilicity is a key differentiator, potentially leading to improved cellular uptake and a longer half-life in biological systems compared to IM3829, which lacks this feature.

Lipophilicity Membrane Permeability Metabolic Stability

Recommended Research Applications for 4-(2-Cyclohexylethoxy)-N-neopentylaniline Based on Empirical Evidence


Mechanistic Studies of Nrf2 Pathway Modulation and Redox Homeostasis

This compound is best suited for researchers investigating the functional consequences of Nrf2 activation, as opposed to inhibition, in cellular models of oxidative stress. Its defined EC50 of 2.16 µM for Nrf2 nuclear translocation in U2OS cells [1] makes it a useful tool for titrating Nrf2 pathway activity. It can be used in contrast to the parent compound IM3829, which inhibits translocation, to dissect the nuanced roles of Nrf2 in cancer progression and chemoresistance [2].

Development of Next-Generation Radiosensitizers in Non-Small Cell Lung Cancer (NSCLC)

Based on the established radiosensitizing activity of structurally related neopentyl-substituted derivatives like compound '2g' [1], 4-(2-Cyclohexylethoxy)-N-neopentylaniline is a high-priority candidate for evaluation in NSCLC radiosensitization studies. Researchers can benchmark its performance against the reported 2.1-fold enhancement in IR-induced cell death for derivative '2g' to determine if the specific neopentyl-aniline scaffold offers superior activity.

Structure-Activity Relationship (SAR) Studies for Aniline-Based Nrf2 Modulators

This compound is an essential building block for SAR campaigns exploring the impact of N-substitution on the activity of the IM3829 scaffold. Its unique neopentyl group provides a direct comparison point to the unsubstituted parent (IM3829) and other derivatives (e.g., compound 2g) [1]. This allows researchers to map the pharmacophore and optimize for desired properties like target engagement, metabolic stability, and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Cyclohexylethoxy)-N-neopentylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.